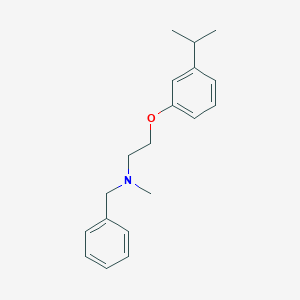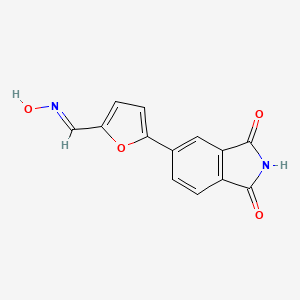
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime (DDO) is a chemical compound that has been widely studied for its potential applications in scientific research. DDO is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Applications De Recherche Scientifique
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has also been shown to have antioxidant and neuroprotective effects, and it has been investigated as a potential treatment for Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to the active site of these enzymes. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime also has antioxidant and neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has been shown to increase the levels of acetylcholine and dopamine in the brain, which may improve cognitive function and motor function. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has also been shown to reduce the levels of reactive oxygen species and prevent oxidative damage to cells, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime is a versatile molecule that can be used in various laboratory experiments. 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime is stable under a wide range of conditions, and it can be easily synthesized using various methods. However, 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for the study of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime. One direction is to investigate the potential therapeutic applications of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime for the treatment of neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime and its derivatives to design more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the use of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime as a tool for studying the biochemical and physiological effects of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase inhibition could be further explored.
Méthodes De Synthèse
5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be synthesized using various methods, including the reaction of 2-furaldehyde oxime with phthalic anhydride in the presence of sulfuric acid, or the reaction of 2-furaldehyde oxime with phthalic acid in the presence of acetic anhydride. The yield of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be improved using a microwave-assisted synthesis method. The purity of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furaldehyde oxime can be increased using column chromatography or recrystallization.
Propriétés
IUPAC Name |
5-[5-[(E)-hydroxyiminomethyl]furan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-12-9-3-1-7(5-10(9)13(17)15-12)11-4-2-8(19-11)6-14-18/h1-6,18H,(H,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKPUINIVWFTGF-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=NO)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)/C=N/O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-((hydroxyimino)methyl)-2-furyl]-2H-benzo[c]azoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


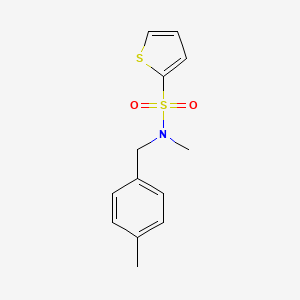
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
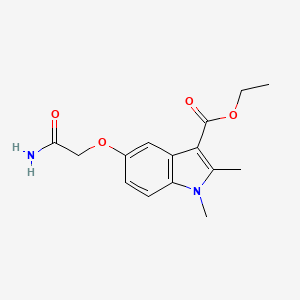
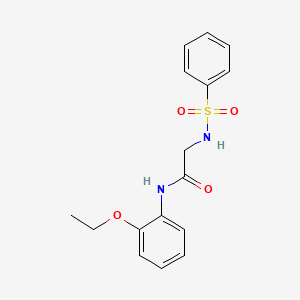
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)


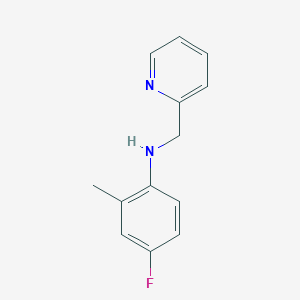
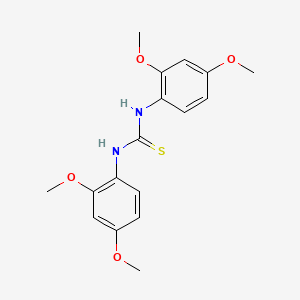
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
